molecular formula C14H11FO3 B6341049 3-(3-Fluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1214349-52-6

3-(3-Fluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6341049
CAS RN: 1214349-52-6
M. Wt: 246.23 g/mol
InChI Key: COGSOGLGCQMAED-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-methoxybenzoic acid, referred to as 3-FMB, is an important organic compound used in scientific research. Its unique structure and properties make it a valuable tool in a variety of applications.

Scientific Research Applications

3-FMB has a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including quinolines, thiazoles, indoles, and benzofurans. It has also been used as a catalyst in the synthesis of pyridines and as a starting material for the synthesis of a variety of heterocycles. In addition, 3-FMB has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer agents and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 3-FMB is not fully understood. However, it is believed to act as a proton transfer agent, transferring a proton from an electron-rich aromatic ring to an electron-poor aromatic ring. This proton transfer leads to the formation of a new bond between the two rings, resulting in the formation of a new organic compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FMB are not well understood. However, it is believed to have antioxidant and anti-inflammatory properties. It has also been suggested that 3-FMB may have anti-cancer effects, although this has not been conclusively demonstrated.

Advantages and Limitations for Lab Experiments

3-FMB has several advantages for use in laboratory experiments. It is relatively inexpensive to purchase and is available in a variety of purities. It is also relatively stable, making it suitable for use in a variety of reactions. However, it is important to note that 3-FMB is a toxic compound and must be handled with care.

Future Directions

Given the potential applications of 3-FMB, there are a number of potential future directions for research. These include further study of its antioxidant and anti-inflammatory properties, as well as its potential anti-cancer effects. In addition, further research could be conducted on its use as a catalyst in the synthesis of a variety of organic compounds and its use as a starting material for the synthesis of a variety of heterocycles. Finally, further research could be conducted on its use as a proton transfer agent in the synthesis of new organic compounds.

Synthesis Methods

3-FMB can be synthesized in a variety of ways. One such method is the reaction of 3-fluorobenzoic acid with 2-methoxybenzaldehyde in the presence of anhydrous sodium acetate and glacial acetic acid as catalysts. This reaction yields 3-FMB with a yield of 95% and a purity of 99.5%.

properties

IUPAC Name

3-(3-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-11(6-3-7-12(13)14(16)17)9-4-2-5-10(15)8-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGSOGLGCQMAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673388
Record name 3'-Fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-2-methoxybenzoic acid

CAS RN

1214349-52-6
Record name 3'-Fluoro-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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